molecular formula C9H18O4 B12647971 2-Ethylhexyl hydrogen peroxycarbonate CAS No. 71607-41-5

2-Ethylhexyl hydrogen peroxycarbonate

Cat. No.: B12647971
CAS No.: 71607-41-5
M. Wt: 190.24 g/mol
InChI Key: SEHUWVPBFPJFFN-UHFFFAOYSA-N
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Description

2-Ethylhexyl hydrogen peroxycarbonate is an organic peroxide with the molecular formula C9H18O4. It is a colorless liquid commonly used as an initiator in polymerization reactions due to its ability to generate free radicals. This compound is known for its high thermal sensitivity and is often utilized in the production of various polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-ethylhexyl hydrogen peroxycarbonate typically involves the reaction of hydrogen peroxide with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the stability of the peroxide bond.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of hydrogen peroxide with a mass fraction of 27%, ionic membrane caustic soda liquid with a mass fraction of 32%, and chloro-ester. These components are added and stirred at normal temperature and pressure, followed by a separation process to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl hydrogen peroxycarbonate primarily undergoes decomposition reactions due to the instability of the peroxide bond. This decomposition can be triggered by heat, light, or contact with certain chemicals.

Common Reagents and Conditions: The decomposition of this compound can be catalyzed by acids, bases, and metal ions. The reaction conditions typically involve moderate temperatures and the presence of a catalyst to facilitate the breakdown of the peroxide bond.

Major Products Formed: The major products formed from the decomposition of this compound include 2-ethylhexanol, carbon dioxide, and various free radicals .

Scientific Research Applications

2-Ethylhexyl hydrogen peroxycarbonate has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a polymerization initiator in the production of polymers such as polyethylene, polystyrene, and polyvinyl chloride.

    Biology: The compound is utilized in the synthesis of various biochemical compounds and as a reagent in laboratory experiments.

    Medicine: It is employed in the production of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: this compound is used in the manufacturing of plastics, rubber, and other synthetic materials.

Mechanism of Action

The mechanism of action of 2-ethylhexyl hydrogen peroxycarbonate involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets include unsaturated compounds such as alkenes and alkynes, which undergo addition reactions with the free radicals .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct thermal and chemical properties. Its ability to generate free radicals at relatively low temperatures makes it particularly useful in polymerization processes where controlled initiation is required .

Properties

CAS No.

71607-41-5

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

2-ethylhexoxy hydrogen carbonate

InChI

InChI=1S/C9H18O4/c1-3-5-6-8(4-2)7-12-13-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)

InChI Key

SEHUWVPBFPJFFN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COOC(=O)O

Origin of Product

United States

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